molecular formula C15H18ClN7 B2778133 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1351584-89-8

7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Cat. No.: B2778133
CAS No.: 1351584-89-8
M. Wt: 331.81
InChI Key: LXYYBRRYBGBISH-UHFFFAOYSA-N
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Description

7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and receptors.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The pathways involved may include cell cycle regulation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the triazolo[4,5-d]pyrimidine core with the piperazine and 4-methylphenyl groups enhances its potential as a versatile therapeutic agent .

Properties

IUPAC Name

3-(4-methylphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7.ClH/c1-11-2-4-12(5-3-11)22-15-13(19-20-22)14(17-10-18-15)21-8-6-16-7-9-21;/h2-5,10,16H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYBRRYBGBISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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